molecular formula C27H29NO B400958 3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one CAS No. 331661-08-6

3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one

Cat. No.: B400958
CAS No.: 331661-08-6
M. Wt: 383.5g/mol
InChI Key: UTRNQNGXRKFLIC-UHFFFAOYSA-N
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Description

3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trimethyl and Phenyl Groups: The trimethyl and phenyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts such as aluminum chloride.

    Formation of the Propanone Moiety: The propanone moiety can be introduced through a Claisen condensation reaction between an appropriate ester and a ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Pharmacology: Research is conducted to investigate its pharmacokinetics and pharmacodynamics properties.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    2-phenylquinoline: Similar structure with a phenyl group at the 2-position.

    4-phenylquinoline: Similar structure with a phenyl group at the 4-position.

Uniqueness

3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one is unique due to the presence of both trimethyl and phenyl groups, which may enhance its biological activity and specificity compared to other quinoline derivatives

Properties

CAS No.

331661-08-6

Molecular Formula

C27H29NO

Molecular Weight

383.5g/mol

IUPAC Name

3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one

InChI

InChI=1S/C27H29NO/c1-26(2)20-27(3,22-14-8-5-9-15-22)23-16-10-11-17-24(23)28(26)25(29)19-18-21-12-6-4-7-13-21/h4-17H,18-20H2,1-3H3

InChI Key

UTRNQNGXRKFLIC-UHFFFAOYSA-N

SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3)(C)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3)(C)C4=CC=CC=C4)C

Origin of Product

United States

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